molecular formula C10H8O2S B8556475 3-(Hydroxymethylidene)-2,3-dihydro-4H-1-benzothiopyran-4-one CAS No. 6125-45-7

3-(Hydroxymethylidene)-2,3-dihydro-4H-1-benzothiopyran-4-one

Cat. No. B8556475
M. Wt: 192.24 g/mol
InChI Key: KFDNNFYVQAERPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04228177

Procedure details

From 9.2 g of sodium (0.4 mol) and 160 ml of absolute methanol there is prepared sodium methanolate. Then the surplus of methanol is evaporated in vacuo and 200 ml of dry benzene and 32.6 g of ethyl formate (0.44 mol) are added to the dry residue. While stirring and passing nitrogen through the mixture, there are added 32.8 g of 2,3-dihydro-4H-1-benzothiopyran-4-one, dissolved in 160 ml of dry benzene dropwise to it to keep the reaction temperature in the range from 0° to 50° C. All components become dissolved and after that, the sodium salt of the 2,3-dihydro-3-(hydroxymethylene)-4H-1-benzothiopyran-4-one precipitates. After allowing the reaction mixture to stand overnight at room temperature, 400 ml of water are added for dissolving the sodium salt. The aqueous layer is separated from the organic solvent and, after agitating twice with ether and treatment with charcoal, it is acidified with half-concentrated aqueous hydrochloric acid. The oily title compound is extracted with chloroform, dried with sodium sulphate and after evaporation of the solvent, distilled in vacuo. b.p. 0.3 mm, 134°-138°; yield: 32.9 g (85.6%).
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
32.6 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].C[O-].[Na+].[CH:5](OCC)=[O:6].[S:10]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[C:13](=[O:20])[CH2:12][CH2:11]1>C1C=CC=CC=1.CO>[OH:6][CH:5]=[C:12]1[C:13](=[O:20])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[S:10][CH2:11]1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
[Na]
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
32.8 g
Type
reactant
Smiles
S1CCC(C2=C1C=CC=C2)=O
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
32.6 g
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to the dry residue
CUSTOM
Type
CUSTOM
Details
from 0° to 50° C
DISSOLUTION
Type
DISSOLUTION
Details
All components become dissolved
CUSTOM
Type
CUSTOM
Details
after that, the sodium salt of the 2,3-dihydro-3-(hydroxymethylene)-4H-1-benzothiopyran-4-one precipitates
ADDITION
Type
ADDITION
Details
400 ml of water are added
DISSOLUTION
Type
DISSOLUTION
Details
for dissolving the sodium salt
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated from the organic solvent
STIRRING
Type
STIRRING
Details
after agitating twice with ether and treatment with charcoal, it
EXTRACTION
Type
EXTRACTION
Details
The oily title compound is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo
CUSTOM
Type
CUSTOM
Details
b.p. 0.3 mm, 134°-138°

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC=C1CSC2=C(C1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.